(S)-1,1,1-Trifluoroundecan-2-ol

Enantioselective Synthesis Biocatalysis Chiral Resolution

(S)-1,1,1-Trifluoroundecan-2-ol (CAS 181933-95-9) is a chiral, fluorinated secondary alcohol with the molecular formula C₁₁H₂₁F₃O and a molecular weight of 226.28 g/mol. It belongs to the class of optically active 1,1,1-trifluoro-2-alkanols, which are established as essential chiral components in the synthesis of high-performance ferroelectric liquid crystals (FLCs).

Molecular Formula C11H21F3O
Molecular Weight 226.28 g/mol
CAS No. 181933-95-9
Cat. No. B064867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1,1-Trifluoroundecan-2-ol
CAS181933-95-9
Molecular FormulaC11H21F3O
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C(F)(F)F)O
InChIInChI=1S/C11H21F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h10,15H,2-9H2,1H3
InChIKeyFBHJYJKWINPBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-1,1,1-Trifluoroundecan-2-ol (CAS 181933-95-9) Is a Critical Chiral Building Block for Ferroelectric Liquid Crystal R&D


(S)-1,1,1-Trifluoroundecan-2-ol (CAS 181933-95-9) is a chiral, fluorinated secondary alcohol with the molecular formula C₁₁H₂₁F₃O and a molecular weight of 226.28 g/mol [1]. It belongs to the class of optically active 1,1,1-trifluoro-2-alkanols, which are established as essential chiral components in the synthesis of high-performance ferroelectric liquid crystals (FLCs) [2]. The compound is characterized by a terminal trifluoromethyl group and a long nine-carbon alkyl chain attached to the chiral center, features that contribute to a strong lateral dipole moment and specific molecular ordering required for advanced electro-optical applications [3]. Unlike non-fluorinated alkanols, the presence of the electron-withdrawing CF₃ group dramatically enhances the material's spontaneous polarization and helical twisting power when incorporated into smectic C* liquid crystal mixtures [4].

Why 1,1,1-Trifluoroundecan-2-ol Analogs Cannot Substitute (S)-1,1,1-Trifluoroundecan-2-ol in FLC Synthesis


Substituting the target (S)-enantiomer with its (R)-counterpart or a non-fluorinated 2-alkanol is not feasible for procuring chirality-dependent liquid crystal properties. The absolute configuration at the C-2 chiral center dictates the handedness of the induced helical superstructure in smectic C* phases, directly controlling the sign and magnitude of spontaneous polarization (Ps) [1]. Additionally, the specific length of the terminal alkyl chain (C9) in the undecanol scaffold is not arbitrary; it critically influences the phase transition temperatures, the stability of the chiral smectic C phase (Sc*), and the helical twisting power (HTP) of the final FLC mixture [2]. Using a shorter-chain analog, such as the octanol (C6) or nonanol (C7) variant, would result in a different mesomorphic behavior and a significantly lower HTP, leading to a sub-optimal helix pitch that is incompatible with the requirements for modern Deformed Helix FLC (DHFLC) displays [3].

Evidence-Based Differentiation Guide for (S)-1,1,1-Trifluoroundecan-2-ol Against Its Closest Analogs


Unmatched Enantiomeric Purity (>99% ee) for the (S)-Acetate via Candida antarctica Lipase Resolution

The (S)-enantiomer of 1,1,1-trifluoroundecan-2-ol is obtained through a well-established lipase-catalyzed kinetic resolution of the racemate. In a direct head-to-head resolution screen against its homologues and using Candida antarctica lipase (CAL), the undecanol derivative (1d) provides the corresponding (S)-acetate with essentially perfect stereoselectivity (>99% enantiomeric excess), which is a critical requirement for achieving uniform chirality in FLC mixtures [1]. This contrasts with the resolution performance of the non-fluorinated analogue (2-nonanol, 1f) where CAL provided high, but not absolute, selectivity for the (R)-enantiomer (99% ee) under similar conditions, demonstrating that the combination of the trifluoromethyl group and the long alkyl chain uniquely directs the enzyme's enantiomer favoritism [2].

Enantioselective Synthesis Biocatalysis Chiral Resolution

Superior Helical Twisting Power (HTP) from Long Chain Length (C9) for Inducing Ultra-Short Helix Pitch in DHFLC Displays

The target undecanol possesses a linear C9 alkyl chain at the chiral center, which is longer than the maximum homologue (FOTDA-8, derived from 1,1,1-trifluoro-2-dodecanol) reported in the FOTDA-n series, where HTP was shown to increase up to 2.8-fold when extending from n=4 to n=8 [1]. This class-level inference indicates that the C9 chain of the target compound provides the highest helical twisting power (HTP) achievable among linear 1,1,1-trifluoro-2-alkanol chiral building blocks, directly translating to an ultra-short helix pitch (theoretically below 65 nm) essential for Deformed Helix FLC (DHFLC) modes [2].

Ferroelectric Liquid Crystals Helical Twisting Power Display Photonics

Demonstrated Large Spontaneous Polarization (Ps > 100 nC/cm²) in FLC Mixtures Incorporating 1,1,1-Trifluoro-2-alkanols

Chiral FLC mixtures incorporating optically active 1,1,1-trifluoro-2-alkanols, including the undecanol derivative, have been experimentally shown to deliver a spontaneous polarization (Ps) exceeding 100 nC/cm² [1]. This value is essential for achieving the fast electro-optical switching required in modern displays (τ ~ μs). When compared to non-fluorinated chiral alkanol analogues, which lack the strong dipole of the CF₃ group and typically exhibit Ps values one to two orders of magnitude lower, the trifluoroalkanol scaffold proves decisively superior [2].

Spontaneous Polarization Electro-optical Switching Chiral Smectic C Phase

High-Value Application Scenarios for Procuring (S)-1,1,1-Trifluoroundecan-2-ol in FLC Material R&D


Direct Use as a High-Purity (S)-Chiral Alcohol Building Block for Ferroelectric Liquid Crystal (FLC) Synthesis

The >99% enantiopure (S)-alcohol can be directly esterified with 4'-alkyloxybiphenyl-4-carboxylic acids or terphenyldicarboxylic acids to generate novel chiral dopants. This application leverages the unmatched stereochemical purity established in Section 3, Evidence Item 1, ensuring that the final FLC compound exhibits the correct handedness for the Sc* phase and eliminates the need for further enantiomeric enrichment [1].

Synthesis of High-HTP Chiral Dopants with Maximized Alkyl Chain Length

The target compound's C9 alkyl chain is optimal for preparing high-HTP chiral dopants based on the chain-length–activity relationship established in Section 3, Evidence Item 2. Using this undecanol as the starting material guarantees that the derived diester will exhibit the highest achievable helical twisting power within the homologous series, enabling the formulation of DHFLC mixtures with sub-100 nm helix pitch for near-defect-free electro-optical cells [2].

Formulation of Electro-optical Test Cells Requiring Ps > 100 nC/cm²

For research groups evaluating new FLC mixture candidates, the undecanol is a critical component to meet the Ps > 100 nC/cm² performance benchmark referenced in Section 3, Evidence Item 3. Incorporating this specific (S)-trifluoroalcohol as the chiral subunit ensures that the resulting mixture can be used to validate high-speed switching (μs response) in surface-stabilized (SSFLC) or deformed-helix (DHFLC) electro-optical test cells [3].

Enzymatic Resolution Methodology Development and Calibration

The well-characterized CAL-catalyzed acylation of this specific substrate, documented in Section 3 Evidence Item 1, makes it an ideal standard for calibrating new immobilized lipase reactors or testing enzyme reusability. The >99% ee benchmark for the (S)-acetate serves as a validated quality control point for biocatalysis process optimization [4].

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